molecular formula C10H14N4O9 B605317 Allantoin ascorbate CAS No. 57448-83-6

Allantoin ascorbate

Cat. No. B605317
CAS RN: 57448-83-6
M. Wt: 334.241
InChI Key: BMZVXYKKNCVBBF-RXSVEWSESA-N
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Description

Allantoin ascorbate is a protein aggregate suppressor.

Scientific Research Applications

1. Skin Conditioning and Cosmetic Use

Allantoin ascorbate, along with other allantoin complexes like allantoin biotin and allantoin panthenol, acts as a skin-conditioning agent. It is commonly used in cosmetic products to promote skin health and appearance (Becker et al., 2010).

2. Antioxidant Properties

Allantoin exhibits antioxidant properties, which are crucial in neutralizing harmful free radicals in the body. A study on the oxidation of ascorbic acid and allantoin suggests that allantoin can effectively scavenge reactive oxygen species, highlighting its role as an effective antioxidant (Gus’kov et al., 2004).

3. Biomarker of Oxidative Stress

Allantoin, as the oxidation product of uric acid, is used as an in vivo marker of free radical generation, especially in studies related to oxidative stress and its impact on health (Ogihara et al., 1997).

4. Plant Stress Tolerance

In the context of plant physiology, allantoin has been found to improve plant tolerance to abiotic stresses, such as heavy metal toxicity. This effect is attributed to its role in minimizing oxidative damage in plants (Nourimand & Todd, 2016).

5. Role in Human Plasma and Serum

Studies have identified allantoin as a potential biomarker of oxidative stress in human plasma and serum. It is particularly noted for its reliability in indicating the presence of oxidative stress without being influenced by metabolic processes (Gruber et al., 2009).

6. Interaction with Other Biological Molecules

Allantoin has been observed to interact with various biological molecules like uric acid and ascorbic acid, playing a role in the body's response to oxidizing species. This interaction can be crucial in understanding its broader biological implications (Kaur & Halliwell, 1990).

7. Enhancement of Cognitive Function

Research on allantoin has also indicated its potential in enhancing cognitive function, possibly through pathways like PI3K-Akt-GSK-3β signaling. This finding opens avenues for its application in treating cognitive dysfunctions such as Alzheimer's disease (Ahn et al., 2014).

8. Role in Salt Tolerance in Plants

Allantoin's application extends to improving salt tolerance in plants, which is particularly relevant in the context of agriculture and plant biotechnology. It appears to modulate oxidative stress responses in plants under salt stress conditions (Liu et al., 2020).

properties

CAS RN

57448-83-6

Product Name

Allantoin ascorbate

Molecular Formula

C10H14N4O9

Molecular Weight

334.241

IUPAC Name

L-Ascorbic acid, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1)

InChI

1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1

InChI Key

BMZVXYKKNCVBBF-RXSVEWSESA-N

SMILES

NC(=O)NC1NC(=O)NC1=O.OC[C@H](O)[C@H]2OC(=O)C(=C2O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Allantoin ascorbate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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